molecular formula C17H12Cl3NO4 B4753215 ethyl 2-cyano-3-{5-[(2,4,6-trichlorophenoxy)methyl]-2-furyl}acrylate

ethyl 2-cyano-3-{5-[(2,4,6-trichlorophenoxy)methyl]-2-furyl}acrylate

Cat. No. B4753215
M. Wt: 400.6 g/mol
InChI Key: BROOQRPVXTVBLB-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-cyano-3-{5-[(2,4,6-trichlorophenoxy)methyl]-2-furyl}acrylate, also known as TCPEA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-{5-[(2,4,6-trichlorophenoxy)methyl]-2-furyl}acrylate is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
Studies have shown that this compound has both biochemical and physiological effects. This compound has been shown to decrease the production of inflammatory mediators in cells, which may have potential therapeutic benefits in inflammatory diseases. This compound has also been shown to induce apoptosis in cancer cells, which may have potential anticancer benefits.

Advantages and Limitations for Lab Experiments

Ethyl 2-cyano-3-{5-[(2,4,6-trichlorophenoxy)methyl]-2-furyl}acrylate has several advantages for lab experiments. It is relatively easy to synthesize and has high purity and stability. This compound has also shown promising results in various assays, making it a potential lead compound for drug discovery. However, this compound has some limitations for lab experiments. It is a toxic compound and requires careful handling. This compound also has limited solubility in water, which may affect its bioavailability in vivo.

Future Directions

There are several future directions for ethyl 2-cyano-3-{5-[(2,4,6-trichlorophenoxy)methyl]-2-furyl}acrylate research. One potential direction is to study the structure-activity relationship of this compound and its derivatives to identify more potent and selective inhibitors of COX-2. Another direction is to study the potential of this compound as a herbicide and its mechanism of action. Additionally, the use of this compound as a precursor for the synthesis of functional materials can be further explored. Overall, this compound has shown promising results in various fields and has the potential to be a valuable compound for scientific research.

Scientific Research Applications

Ethyl 2-cyano-3-{5-[(2,4,6-trichlorophenoxy)methyl]-2-furyl}acrylate has been widely studied for its potential applications in various fields, including drug discovery, agrochemicals, and materials science. In drug discovery, this compound has shown promising results in inhibiting the growth of cancer cells and as a potential anti-inflammatory agent. In agrochemicals, this compound has been studied for its potential use as a herbicide. In materials science, this compound has been used as a precursor for the synthesis of functional materials.

properties

IUPAC Name

ethyl (E)-2-cyano-3-[5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl3NO4/c1-2-23-17(22)10(8-21)5-12-3-4-13(25-12)9-24-16-14(19)6-11(18)7-15(16)20/h3-7H,2,9H2,1H3/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BROOQRPVXTVBLB-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(O1)COC2=C(C=C(C=C2Cl)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=C(O1)COC2=C(C=C(C=C2Cl)Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-cyano-3-{5-[(2,4,6-trichlorophenoxy)methyl]-2-furyl}acrylate
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ethyl 2-cyano-3-{5-[(2,4,6-trichlorophenoxy)methyl]-2-furyl}acrylate
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ethyl 2-cyano-3-{5-[(2,4,6-trichlorophenoxy)methyl]-2-furyl}acrylate
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ethyl 2-cyano-3-{5-[(2,4,6-trichlorophenoxy)methyl]-2-furyl}acrylate
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ethyl 2-cyano-3-{5-[(2,4,6-trichlorophenoxy)methyl]-2-furyl}acrylate
Reactant of Route 6
ethyl 2-cyano-3-{5-[(2,4,6-trichlorophenoxy)methyl]-2-furyl}acrylate

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